Technical Guide: 3-(5-Ethyl-benzooxazol-2-yl)-phenylamine (CAS 312587-09-0)
Technical Guide: 3-(5-Ethyl-benzooxazol-2-yl)-phenylamine (CAS 312587-09-0)
[1][2][3]
Executive Summary
3-(5-Ethyl-benzooxazol-2-yl)-phenylamine (CAS 312587-09-0) is a privileged heterocyclic scaffold integrating a benzoxazole core with a meta-substituted aniline moiety.[1] This compound serves as a critical intermediate in the synthesis of optoelectronic materials (OLEDs, fluorescent probes) and bioactive pharmaceutical ingredients (kinase inhibitors, antimicrobial agents).[2]
Its structural uniqueness lies in the 5-ethyl substitution , which enhances lipophilicity and solubility in organic matrices without significantly altering the electronic bandgap of the parent benzoxazole.[2] The meta-amino group acts as a versatile handle for further functionalization (e.g., amide coupling, sulfonation) and serves as an electron donor in Intramolecular Charge Transfer (ICT) systems.[2]
Physicochemical Profile
The following data establishes the baseline identity and physical parameters for CAS 312587-09-0.
| Parameter | Specification |
| CAS Number | 312587-09-0 |
| IUPAC Name | 3-(5-ethyl-1,3-benzoxazol-2-yl)aniline |
| Molecular Formula | C₁₅H₁₄N₂O |
| Molecular Weight | 238.29 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Predicted LogP | ~3.7 - 4.2 (Lipophilic) |
| Solubility | Soluble in DMSO, DMF, DCM; Low solubility in water |
| pKa (Conjugate Acid) | ~3.74 (Calculated for aniline nitrogen) |
| Melting Point | 115–118 °C (Typical for analogous benzoxazoles) |
Synthetic Architecture & Protocol
To ensure high purity and yield, the synthesis of 3-(5-Ethyl-benzooxazol-2-yl)-phenylamine is best approached via a two-step oxidative condensation and reduction pathway. This avoids the formation of regioisomers common in direct coupling methods.[2]
Reaction Pathway Diagram
The following workflow illustrates the condensation of 2-amino-4-ethylphenol with 3-nitrobenzoyl chloride, followed by selective reduction of the nitro group.[2]
[2]
Detailed Synthetic Protocol
Step 1: Formation of the Benzoxazole Core[2]
-
Reagents: 2-Amino-4-ethylphenol (1.0 eq), 3-Nitrobenzoyl chloride (1.1 eq), Triethylamine (Et₃N, 2.0 eq), Dichloromethane (DCM), p-Toluenesulfonic acid (p-TsOH).[2]
-
Amide Coupling: Dissolve 2-amino-4-ethylphenol in anhydrous DCM at 0°C. Add Et₃N followed by the dropwise addition of 3-nitrobenzoyl chloride. Stir at room temperature (RT) for 4 hours.
-
Cyclization: Evaporate DCM. Resuspend the crude amide in Toluene with a catalytic amount of p-TsOH (0.1 eq).[2] Reflux using a Dean-Stark trap to remove water for 12 hours.[2]
-
Workup: Cool to RT, wash with NaHCO₃ (sat. aq.) and brine.[2][3] Dry over MgSO₄ and concentrate.
-
Validation: Confirm the formation of the benzoxazole ring by the disappearance of the amide carbonyl peak in IR (~1650 cm⁻¹) and the appearance of the C=N stretch (~1610 cm⁻¹).
Step 2: Nitro Reduction to Aniline[2]
-
Reagents: 2-(3-Nitrophenyl)-5-ethylbenzoxazole (from Step 1), Iron powder (5.0 eq), Ammonium Chloride (NH₄Cl, 5.0 eq), Ethanol/Water (3:1).[2]
-
Procedure: Suspend the nitro compound in Ethanol/Water.[2] Add Iron powder and NH₄Cl.[2][4] Heat to reflux for 2–4 hours.
-
Filtration: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.[2]
-
Isolation: Concentrate the filtrate. Dissolve the residue in Ethyl Acetate, wash with water, and dry.[2]
-
Purification: Recrystallize from Ethanol or purify via silica gel column chromatography (Hexane/EtOAc gradient) to obtain CAS 312587-09-0.
Functional Mechanisms & Applications
Fluorescence Mechanism (ICT)
Unlike 2-(2'-hydroxyphenyl)benzoxazoles which undergo Excited-State Intramolecular Proton Transfer (ESIPT), this molecule (meta-amino) operates via Intramolecular Charge Transfer (ICT) .[2]
-
Donor: The electron-rich amino group (-NH₂) at the meta position.[2]
-
Acceptor: The electron-deficient benzoxazole ring.[2]
-
Effect: Upon excitation, electron density shifts from the aniline to the benzoxazole, resulting in a large Stokes shift and sensitivity to solvent polarity (solvatochromism).[2]
Medicinal Chemistry Scaffold
The 2-arylbenzoxazole moiety is a bioisostere of the amide bond and is found in various kinase inhibitors and antimicrobial agents.[2]
-
Kinase Targeting: The planar structure fits into the ATP-binding pocket of kinases (e.g., VEGFR, FLT3).[2] The 3-amino group provides a vector to extend into the solvent-exposed region or form hydrogen bonds with the hinge region residues (e.g., Asp-Phe-Gly motif).
-
Amyloid Binding: Benzoxazole derivatives (e.g., PiB) bind to beta-amyloid plaques.[2] The lipophilic ethyl group facilitates blood-brain barrier (BBB) penetration.[2]
Characterization & Quality Control
To validate the identity of synthesized CAS 312587-09-0, the following spectral signatures must be confirmed.
1H-NMR (400 MHz, DMSO-d6) Predicted[4]
-
δ 1.25 (t, 3H): Methyl protons of the ethyl group.[2]
-
δ 2.70 (q, 2H): Methylene protons of the ethyl group.[2]
-
δ 5.40 (s, 2H): Broad singlet for -NH₂ (exchangeable with D₂O).[2]
-
δ 6.80 – 7.60 (m, 7H): Aromatic protons.[2] Look for the characteristic splitting of the meta-substituted phenyl ring and the 1,2,4-substituted benzoxazole ring.[2]
HPLC Method for Purity[4]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[2]
-
Mobile Phase A: Water + 0.1% Formic Acid.[2]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: UV at 254 nm and 330 nm (near absorption max).[2]
Handling and Safety
-
Hazard Classification: Irritant (Skin/Eye).[2] Potential Acute Toxicity (Oral) based on structural analogs.[2]
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amino group.
-
PPE: Nitrile gloves, safety goggles, and fume hood are mandatory during synthesis and handling.[2]
References
-
PubChem. (2025).[2][5][6][7] Compound Summary: 3-(5-Ethyl-benzooxazol-2-yl)-phenylamine (CAS 312587-09-0).[8][9] National Library of Medicine.[2] [Link][2]
-
Gutti, G., et al. (2019).[2][10] Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. PMC - NIH.[2] [Link]
-
Ertan-Bolelli, T., et al. (2016).[2][4] Synthesis, molecular docking and antimicrobial evaluation of novel benzoxazole derivatives.[2][4] ResearchGate.[2] [Link]
-
ChemBK. (2024).[2] 3-(5-Ethyl-benzooxazol-2-yl)-phenylamine Physicochemical Data. ChemBK.[2] [Link]
-
López-Ruiz, H., et al. (2011).[2][3] Crystal structure of 2-(2-aminophenyl)-1,3-benzoxazole. Acta Crystallographica Section E. [Link][2]
Sources
- 1. chembk.com [chembk.com]
- 2. 2-(1,3-Benzothiazol-2-yl)aniline | C13H10N2S | CID 667680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Crystal structure of 2-(2-aminophenyl)-1,3-benzoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 3-(1,3-benzodioxol-5-yl)-1-[[(4R,5R)-2-[(2R)-1-hydroxypropan-2-yl]-4-methyl-1,1-dioxo-8-(2-pyridin-4-ylethynyl)-4,5-dihydro-3H-6,1$l^{6},2-benzoxathiazocin-5-yl]methyl]-1-methylurea | C30H32N4O7S | CID 54618795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-(6-Methoxy-1,3-benzoxazol-2-yl)aniline | C14H12N2O2 | CID 113726225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Cra_10972 | C18H19ClN4O2 | CID 447486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chembk.com [chembk.com]
- 9. 312587-09-0 | 3-(5-Ethyl-benzooxazol-2-yl)-phenylamine | Tetrahedron [thsci.com]
- 10. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
